CNX-011-67 -

CNX-011-67

Catalog Number: EVT-255875
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CNX-011-67 is a highly potent and selective small molecule agonist with an EC50 of 0.24 nM towards human GPR40. CNX-011-67 suppresses glucagon secretion in pancreatic islets under chronic glucolipotoxic conditions in vitro. CNX-011-67 enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients.
Overview

CNX-011-67 is a novel compound identified as a selective agonist of the G-protein-coupled receptor 40 (GPR40), primarily expressed in pancreatic beta cells. This compound has garnered attention for its potential therapeutic applications, particularly in the management of diabetes. By activating GPR40, CNX-011-67 enhances glucose responsiveness and promotes insulin secretion, making it a candidate for improving glycemic control in diabetic patients .

Source and Classification

CNX-011-67 is classified as a GPR40 agonist. GPR40 plays a critical role in mediating insulin secretion in response to fatty acids, and its activation is linked to improved beta cell function and preservation under metabolic stress conditions . The compound has been studied extensively for its effects on glucose metabolism and insulin signaling pathways, indicating its potential clinical relevance in diabetes treatment .

Synthesis Analysis

The synthesis of CNX-011-67 involves multi-step organic reactions that require careful control of reaction conditions to ensure high purity and yield. While specific synthetic routes are proprietary or not fully detailed in the available literature, general methods for synthesizing similar compounds typically include:

  1. Formation of key intermediates: Initial steps often involve the formation of crucial intermediates through standard organic reactions such as nucleophilic substitutions or coupling reactions.
  2. Purification: The resulting compounds are purified using techniques like chromatography to achieve the desired purity levels.
  3. Characterization: Final products are characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm their structure and purity.

Research into optimizing the synthesis of CNX-011-67 continues, focusing on enhancing yield and reducing environmental impact.

Molecular Structure Analysis

The molecular structure of CNX-011-67 is characterized by its specific arrangement of atoms that allows it to selectively activate GPR40. While detailed structural data is not explicitly provided in the literature, compounds like CNX-011-67 typically exhibit features such as:

  • Functional groups: These may include carboxyl or aromatic groups that facilitate interaction with the receptor.
  • Molecular weight: The compound's molecular weight is typically calculated based on its chemical formula, which can be derived from its structural representation.

Understanding the precise molecular structure is essential for elucidating its mechanism of action and potential interactions with biological targets.

Chemical Reactions Analysis

CNX-011-67 undergoes various chemical reactions upon administration, particularly interactions with GPR40. The activation of GPR40 by CNX-011-67 leads to several downstream effects:

  1. Calcium Flux: Upon binding to GPR40, CNX-011-67 induces an increase in cytoplasmic calcium levels through phospholipase C (PLC) pathway activation, which is crucial for insulin secretion .
  2. Inhibition of Inflammatory Signaling: The compound has been shown to suppress inflammatory cytokines and reduce apoptosis in pancreatic beta cells when exposed to pro-inflammatory conditions .
  3. Enhanced Insulin Secretion: Studies demonstrate that treatment with CNX-011-67 significantly enhances insulin secretion in response to glucose loads, indicating its role in improving glucose homeostasis .
Mechanism of Action

The mechanism of action for CNX-011-67 primarily involves its agonistic effect on GPR40:

  1. Activation of GPR40: When CNX-011-67 binds to GPR40, it triggers intracellular signaling cascades that enhance insulin secretion from pancreatic beta cells.
  2. Reduction of Inflammation: Activation leads to decreased inflammatory signaling pathways, which are often exacerbated in diabetic conditions, thereby protecting beta cells from cytokine-induced damage .
  3. Improved Beta Cell Function: The compound promotes better beta cell survival and function under glucolipotoxic conditions, which are prevalent in diabetes .

This multifaceted mechanism underscores the potential of CNX-011-67 as a therapeutic agent for diabetes management.

Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not extensively documented in the available literature, general properties for compounds like CNX-011-67 can include:

  • Solubility: Typically assessed in various solvents; important for bioavailability.
  • Stability: Evaluated under different pH and temperature conditions to determine shelf life and storage requirements.

Further studies are necessary to elucidate these properties comprehensively.

Applications

CNX-011-67 holds promise primarily in the field of diabetes treatment due to its ability to enhance insulin secretion and improve glycemic control. Its applications may include:

  1. Therapeutic Agent for Diabetes: As a selective GPR40 agonist, it could be used to manage type 2 diabetes by improving insulin sensitivity and reducing blood glucose levels.
  2. Research Tool: It provides a novel approach to studying GPR40's role in metabolic regulation and beta cell function.
  3. Potential Combination Therapy: Future studies may explore its use alongside other diabetes medications to enhance therapeutic efficacy.

Properties

Product Name

CNX-011-67

Synonyms

CNX-011-67; CNX011-67; CNX 011-67; CNX-01167; CNX01167; CNX 01167.;unknow.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.